(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic
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Description
Scientific Research Applications
Synthesis Techniques
One significant area of research involves the synthesis of steroid derivatives through palladium-catalyzed carbonylation reactions. Acs et al. (2009) have synthesized 17-alkoxycarbonyl- and 17-carboxamido-3beta-hydroxy-13alpha-androsta-5,16-diene derivatives in high yields, showcasing the utility of this compound in creating a variety of steroidal structures with potential pharmacological applications Ács et al., 2009.
Structural Elucidation and Photodegradation Studies
Shirasaki et al. (2004) have studied the photodegradation of loteprednol etabonate, a steroid anti-inflammatory drug, identifying major photodegradation products that include derivatives of the parent compound. This research aids in understanding the stability and degradation pathways of steroidal drugs under various conditions Shirasaki et al., 2004.
Analytical Method Development
Yasueda et al. (2004) validated an HPLC method to evaluate the purity of loteprednol etabonate, demonstrating the analytical capabilities for assessing the quality and safety of pharmaceutical products. This work underscores the importance of analytical chemistry in the development and quality control of steroidal drugs Yasueda et al., 2004.
Microbial Transformation Studies
The microbial transformation of steroids provides insights into bioconversion processes that could be harnessed for the synthesis of novel compounds. Research on the microbial transformation of androst-4-ene-3,17-dione by Beauveria bassiana showcases the potential for producing hydroxylated metabolites, opening avenues for the synthesis of novel steroids with enhanced biological activities Xiong et al., 2006.
properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-4-29-20(28)30-23(19(26)27)10-8-16-15-6-5-13-11-14(24)7-9-21(13,2)18(15)17(25)12-22(16,23)3/h7,9,11,15-18,25H,4-6,8,10,12H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,21-,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMMQGHLQQKWOY-NGVSTBRYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic |
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